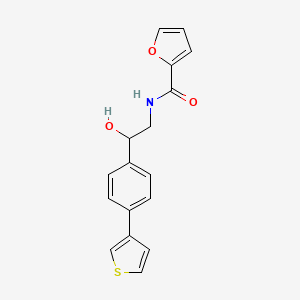
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H15NO3S and its molecular weight is 313.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}furan-2-carboxamide, is a synthetic derivative of thiophene . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . .
Mode of Action
Thiophene derivatives, in general, have been found to interact with multiple receptors, leading to a variety of biological effects . The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in the therapeutic effects observed.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular level .
生物活性
N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that allows for diverse biological interactions, making it a subject of interest in various pharmacological studies.
The molecular formula of this compound is C17H15NO3S, with a molecular weight of 313.37 g/mol. The structural complexity arises from the presence of both furan and thiophene rings, which contribute to its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO3S |
| Molecular Weight | 313.37 g/mol |
| Purity | Typically 95% |
Thiophene derivatives are known to interact with multiple biological targets, leading to a variety of effects:
- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It is hypothesized that the compound can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.
- Biochemical Pathways : The presence of hydroxyl and carboxamide groups enhances its ability to participate in hydrogen bonding and π-π stacking interactions, potentially modulating various biochemical pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may be beneficial in preventing oxidative damage in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.
- Anticancer Activity : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanisms and efficacy .
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives similar to this compound:
-
Study on Antioxidant Activity :
- Researchers evaluated the antioxidant capabilities of various thiophene derivatives, finding that compounds with similar structures exhibited significant radical scavenging activity.
- This suggests potential for therapeutic applications in oxidative stress-related conditions.
-
Cytotoxicity Assays :
- A study assessed the cytotoxic effects of thiophene derivatives on cancer cell lines (e.g., HeLa and MCF-7), revealing that certain modifications enhanced their anticancer properties.
- The results indicated that the presence of furan and thiophene rings contributed positively to the cytotoxic effects observed.
-
Inflammation Studies :
- In vitro studies demonstrated that compounds with similar functional groups reduced the production of pro-inflammatory cytokines in macrophage models.
- This highlights their potential role in treating inflammatory diseases.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-15(10-18-17(20)16-2-1-8-21-16)13-5-3-12(4-6-13)14-7-9-22-11-14/h1-9,11,15,19H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDYCPCYHWRKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














